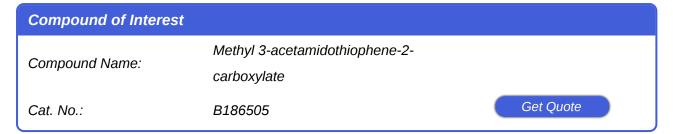


"physical and chemical properties of Methyl 3acetamidothiophene-2-carboxylate"

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An In-depth Technical Guide to Methyl 3-acetamidothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and (where available) biological properties of **Methyl 3-acetamidothiophene-2-carboxylate**. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and experimental protocols.

Chemical Identity and Physical Properties

Methyl 3-acetamidothiophene-2-carboxylate is a substituted thiophene derivative with the molecular formula C₈H₉NO₃S.[1] It is characterized by a thiophene ring substituted with a methyl carboxylate group at the 2-position and an acetamido group at the 3-position.

Table 1: Physical and Chemical Properties of Methyl 3-acetamidothiophene-2-carboxylate



Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₃ S	PubChem[1]
Molecular Weight	199.23 g/mol	PubChem[1]
IUPAC Name	methyl 3-acetamidothiophene- 2-carboxylate	PubChem[1]
CAS Number	56952-30-6	PubChem[1]
Appearance	Solid (predicted)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
LogP	1.3 (predicted)	PubChem

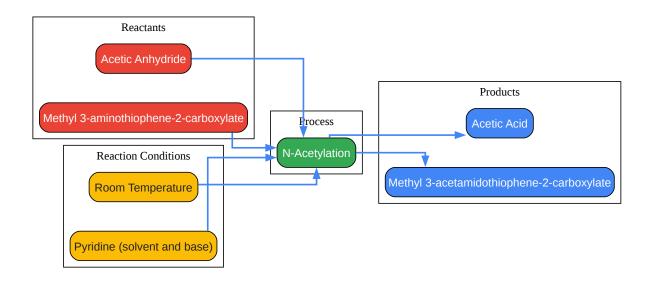
Synthesis and Experimental Protocols

The primary synthetic route to **Methyl 3-acetamidothiophene-2-carboxylate** involves the acetylation of its corresponding amine precursor, Methyl 3-aminothiophene-2-carboxylate. This is a standard N-acetylation reaction.

Proposed Synthesis of Methyl 3-acetamidothiophene-2-carboxylate

The synthesis can be achieved by reacting Methyl 3-aminothiophene-2-carboxylate with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base.





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Caption: Synthetic workflow for the preparation of **Methyl 3-acetamidothiophene-2-carboxylate**.

Detailed Experimental Protocol

Materials:

- Methyl 3-aminothiophene-2-carboxylate
- Acetic anhydride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate solution



- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-aminothiophene-2-carboxylate (1.0 equivalent) in anhydrous pyridine (approximately 10 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 3acetamidothiophene-2-carboxylate.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.



Spectroscopic Data

While a complete set of experimental spectra for **Methyl 3-acetamidothiophene-2-carboxylate** is not readily available in the public domain, a ¹³C NMR spectrum is referenced in the PubChem database.[1]

Table 2: Predicted Spectroscopic Data

Technique	Predicted Chemical Shifts (δ, ppm) or m/z	
¹ H NMR	Signals corresponding to the thiophene ring protons, the methyl ester protons, and the acetamido methyl and NH protons.	
¹³ C NMR	Signals for the thiophene ring carbons, the ester carbonyl carbon, the ester methyl carbon, the amide carbonyl carbon, and the amide methyl carbon. A spectrum is available on PubChem.[1]	
Mass Spec (ESI+)	[M+H] ⁺ at m/z 200.03	

Biological Activity and Signaling Pathways

The specific biological activity and associated signaling pathways of **Methyl 3-acetamidothiophene-2-carboxylate** are not well-documented in publicly available scientific literature. However, the broader class of thiophene carboxamide derivatives has been investigated for a variety of pharmacological activities.

Thiophene-containing compounds are known to exhibit a wide range of biological effects, including:

- Anticancer Activity: Some thiophene carboxamide derivatives have been synthesized and evaluated for their antiproliferative properties.[2][3][4]
- Antimicrobial Activity: Thiophene derivatives have shown promise as antibacterial and antifungal agents.[5][6]



Enzyme Inhibition: Certain substituted thiophenes act as inhibitors for various enzymes. For
instance, a related compound, Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate, is
a selective inhibitor of c-Jun N-terminal kinases (JNKs).[7]

It is important to note that the biological activity of a compound is highly dependent on its specific substitution pattern. While the general class of thiophenes shows diverse bioactivity, dedicated screening and mechanistic studies are required to determine the specific biological targets and signaling pathways of **Methyl 3-acetamidothiophene-2-carboxylate**.

Due to the lack of specific data on its mechanism of action, a signaling pathway diagram for **Methyl 3-acetamidothiophene-2-carboxylate** cannot be provided at this time.

Safety and Handling

Specific safety and handling data for **Methyl 3-acetamidothiophene-2-carboxylate** are not available. However, based on the general properties of related chemical compounds, the following precautions are recommended:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier once the compound is acquired.

Conclusion

Methyl 3-acetamidothiophene-2-carboxylate is a thiophene derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a summary of its known physical and chemical properties and a detailed protocol for its likely synthesis. While its specific biological activity remains to be fully elucidated, the broader class of thiophene carboxamides demonstrates significant pharmacological potential, suggesting that



Methyl 3-acetamidothiophene-2-carboxylate could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to explore its biological profile and potential mechanisms of action.

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